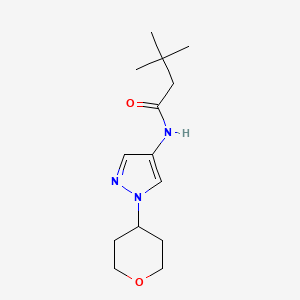
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3,3-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butanamide” (also known as “F6448-1602” or “3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide”).
Pharmacological Research
Potential Therapeutic Agent: This compound has shown promise as a potential therapeutic agent due to its unique chemical structure. Researchers are exploring its efficacy in treating various diseases, including inflammatory conditions and metabolic disorders. Its ability to interact with specific biological pathways makes it a candidate for drug development .
Chemical Biology
Probe for Biological Pathways: In chemical biology, F6448-1602 can be used as a probe to study and map biological pathways. Its interactions with cellular components can help elucidate mechanisms of action for various biological processes, aiding in the understanding of complex cellular functions .
Medicinal Chemistry
Lead Compound for Drug Design: Medicinal chemists are investigating F6448-1602 as a lead compound for designing new drugs. Its structural features provide a foundation for synthesizing analogs with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer medications .
Biochemical Assays
Enzyme Inhibition Studies: This compound is utilized in biochemical assays to study enzyme inhibition. By observing how F6448-1602 interacts with specific enzymes, researchers can gain insights into enzyme function and regulation, which is crucial for developing enzyme-targeted therapies .
Toxicology
Safety and Toxicity Profiling: In toxicology, F6448-1602 is used to assess the safety and toxicity of new chemical entities. Understanding its toxicological profile helps in predicting potential adverse effects and establishing safe dosage levels for therapeutic use .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Researchers conduct ADME studies on F6448-1602 to understand its pharmacokinetic properties. These studies are essential for determining the compound’s bioavailability, distribution within the body, metabolic pathways, and excretion rates, which are critical for drug development .
Structural Biology
Crystallography and Molecular Modeling: In structural biology, F6448-1602 is used in crystallography and molecular modeling to determine its three-dimensional structure. This information is vital for understanding how the compound interacts with biological targets at the molecular level, aiding in the design of more effective drugs .
Biotechnology
Biotechnological Applications: The compound’s unique properties make it suitable for various biotechnological applications, such as the development of biosensors and diagnostic tools. Its ability to bind to specific biomolecules can be harnessed for detecting and quantifying biological substances in complex samples .
These applications highlight the versatility and potential of F6448-1602 in advancing scientific research across multiple fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Information synthesized from general knowledge and available scientific literature.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)8-13(18)16-11-9-15-17(10-11)12-4-6-19-7-5-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJKGBGFDCKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

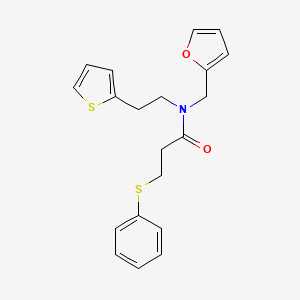
![2-Cyclopropyl-5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2455346.png)
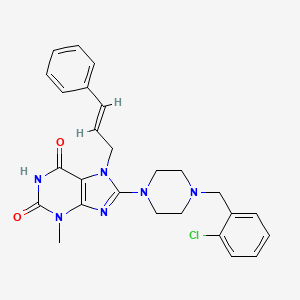
![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2455350.png)
amine dihydrochloride](/img/structure/B2455352.png)
![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
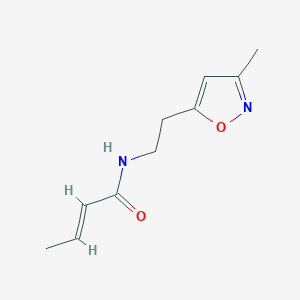
![5-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2455356.png)
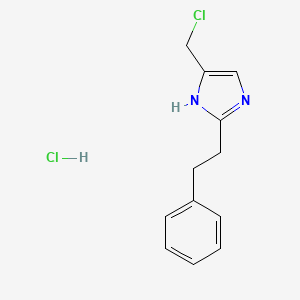

![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2455364.png)
![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)
![5-methyl-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2455367.png)
